molecular formula C17H18N6O6 B14668297 N6-(p-Nitrobenzyl)adenosine CAS No. 40297-54-9

N6-(p-Nitrobenzyl)adenosine

Katalognummer: B14668297
CAS-Nummer: 40297-54-9
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: VAQMNFPQRLLRMG-LSCFUAHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N6-(p-Nitrobenzyl)adenosine is a modified nucleoside compound where the adenosine molecule is substituted with a p-nitrobenzyl group at the N6 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N6-(p-Nitrobenzyl)adenosine typically involves the alkylation of adenosine with p-nitrobenzyl bromide. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the selective alkylation at the N6 position of the adenosine molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N6-(p-Nitrobenzyl)adenosine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The p-nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide in methanol can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield N6-(p-aminobenzyl)adenosine, while substitution reactions could yield various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N6-(p-Nitrobenzyl)adenosine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N6-(p-Nitrobenzyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors. The compound can act as an agonist or antagonist at these receptors, modulating various physiological processes. The p-nitrobenzyl group enhances the compound’s binding affinity and selectivity for certain receptor subtypes, influencing its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N6-(p-Nitrobenzyl)adenosine is unique due to the presence of the p-nitrobenzyl group, which imparts distinct electronic and steric properties. This modification enhances its binding affinity and selectivity for certain adenosine receptor subtypes, making it a valuable tool in pharmacological research.

Eigenschaften

CAS-Nummer

40297-54-9

Molekularformel

C17H18N6O6

Molekulargewicht

402.4 g/mol

IUPAC-Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C17H18N6O6/c24-6-11-13(25)14(26)17(29-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(4-2-9)23(27)28/h1-4,7-8,11,13-14,17,24-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1

InChI-Schlüssel

VAQMNFPQRLLRMG-LSCFUAHRSA-N

Isomerische SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.